5-(Azetidin-1-yl)-2-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azetidin-1-yl)-2-nitrobenzaldehyde is a chemical compound that features an azetidine ring attached to a nitrobenzaldehyde moiety. Azetidine is a four-membered nitrogen-containing heterocycle, and its incorporation into various chemical structures often imparts unique biological and chemical properties. The nitrobenzaldehyde component is known for its reactivity and utility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-1-yl)-2-nitrobenzaldehyde typically involves the formation of the azetidine ring followed by its attachment to the nitrobenzaldehyde moiety. One common method involves the cycloaddition of α-chloroacetyl chloride with Schiff bases derived from sulfa drugs, resulting in the formation of the azetidine ring . The nitrobenzaldehyde moiety can be introduced through a condensation reaction with appropriate aldehydes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-1-yl)-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of secondary or tertiary alcohols depending on the nucleophile used.
Scientific Research Applications
5-(Azetidin-1-yl)-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of β-lactam antibiotics.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Azetidin-1-yl)-2-nitrobenzaldehyde involves its interaction with biological targets through its functional groups. The azetidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2-Azetidinone: Known for its use in β-lactam antibiotics.
3-Chloro-2-azetidinone: Exhibits anticonvulsant activity.
4-(Azetidin-1-ylsulfonyl)phenylboronic acid: Used in antiviral therapeutics.
Uniqueness
5-(Azetidin-1-yl)-2-nitrobenzaldehyde is unique due to the combination of the azetidine ring and the nitrobenzaldehyde moiety, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other azetidine derivatives, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
5-(azetidin-1-yl)-2-nitrobenzaldehyde |
InChI |
InChI=1S/C10H10N2O3/c13-7-8-6-9(11-4-1-5-11)2-3-10(8)12(14)15/h2-3,6-7H,1,4-5H2 |
InChI Key |
WJYFQWUEWNAZOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.